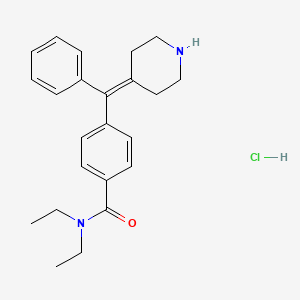

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

Übersicht

Beschreibung

AR-M 1000390 Hydrochlorid: ist ein nicht-peptidischer, niedrig-internalisierender, delta-selektiver Opioidrezeptor-Agonist. Er ist ein Derivat von SNC 80 und löst keine akute Desensibilisierung der analgetischen Reaktion aus. Diese Verbindung ist nach systemischer Verabreichung hirndurchlässig und es ist bekannt, dass sie eine durch vollständiges Freundsches Adjuvans induzierte Hyperalgesie reduziert .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von AR-M 1000390 Hydrochlorid beinhaltet die Reaktion von N,N-Diethyl-4-(Phenyl-4-piperidinylidenmethyl)-benzamid mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die Bildung des Hydrochloridsalzes sicherzustellen .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für AR-M 1000390 Hydrochlorid sind nicht umfassend dokumentiert. Die Synthese folgt wahrscheinlich ähnlichen Wegen wie die Laborpräparation, mit vergrößerten Reaktionsbehältern und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute sicherzustellen .

Wirkmechanismus

Target of Action

AR-M 1000390 hydrochloride is a potent and selective agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor with opioids as ligands . The activation of the δ-opioid receptor is known to cause analgesia .

Mode of Action

AR-M 1000390 hydrochloride exhibits high binding affinity for the δ-opioid receptor, with an IC50 value of 0.87±0.23 nM . It shows extremely high selectivity over the µ receptor (IC50 =3800±172 nM) and the κ receptor (IC50 =7470±606 nM) . This means that the compound preferentially binds to the δ-opioid receptor, leading to its activation.

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which suggests that it could be administered orally or intravenously. The compound’s bioavailability, metabolism, and excretion would need to be determined through further pharmacokinetic studies.

Result of Action

AR-M 1000390 hydrochloride mediates a dose-dependent decrease in insulin content with a maximal inhibition of 90% at the highest concentration tested (10 μM) . In vivo studies have shown that treatment with AR-M 1000390 hydrochloride causes vacuolation in the β-cell of the rat pancreas, associated with depletion of insulin and hyperglycemia after 7 days of dosing .

Biochemische Analyse

Biochemical Properties

AR-M 1000390 hydrochloride plays a significant role in biochemical reactions as a δ-opioid receptor agonist. It interacts with δ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and other physiological processes. The compound exhibits high selectivity and potency for δ-opioid receptors, with an EC50 value of 7.2±0.9 nM . AR-M 1000390 hydrochloride also interacts with L-type calcium channels, inhibiting calcium mobilization in pancreatic β-cells, which affects insulin secretion . These interactions highlight the compound’s potential in modulating pain and metabolic processes.

Cellular Effects

AR-M 1000390 hydrochloride has been shown to exert various effects on different cell types and cellular processes. In pancreatic β-cells, the compound inhibits insulin content and secretion without affecting cell survival . This inhibition is due to the specific inhibition of insulin2 mRNA transcription, leading to insulin depletion and hyperglycemia . Additionally, AR-M 1000390 hydrochloride affects cell signaling pathways by inhibiting KCl-mediated calcium mobilization, which plays a role in insulin secretion . These cellular effects demonstrate the compound’s potential impact on metabolic and endocrine functions.

Molecular Mechanism

The molecular mechanism of AR-M 1000390 hydrochloride involves its binding interactions with δ-opioid receptors and L-type calcium channels. As a δ-opioid receptor agonist, the compound activates these receptors, leading to downstream signaling events that modulate pain perception and other physiological processes . The inhibition of L-type calcium channels by AR-M 1000390 hydrochloride reduces calcium mobilization in pancreatic β-cells, affecting insulin secretion . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AR-M 1000390 hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that AR-M 1000390 hydrochloride causes vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia after 7 days of dosing . These effects are reversible, as insulin levels and glucose homeostasis return to normal after a recovery period . These temporal effects highlight the importance of monitoring the compound’s stability and long-term impact in experimental settings.

Dosage Effects in Animal Models

The effects of AR-M 1000390 hydrochloride vary with different dosages in animal models. In rats, treatment with 5, 100, and 600 μmol/kg of the compound for 3 and/or 7 days resulted in dose-dependent vacuolation in the β-cells of the pancreas . At the highest dose of 600 μmol/kg, significant insulin depletion and hyperglycemia were observed . These effects were reversible after a recovery period, indicating that the compound’s impact on insulin secretion and glucose homeostasis is dose-dependent and reversible . These findings underscore the importance of dosage considerations in preclinical studies.

Metabolic Pathways

AR-M 1000390 hydrochloride is involved in metabolic pathways related to insulin synthesis and secretion. The compound inhibits insulin2 mRNA transcription, leading to reduced insulin content and secretion in pancreatic β-cells . This inhibition affects glucose homeostasis and can lead to hyperglycemia . Additionally, the compound’s interaction with L-type calcium channels further modulates insulin secretion by affecting calcium mobilization . These metabolic pathways highlight the compound’s potential impact on endocrine and metabolic functions.

Transport and Distribution

The transport and distribution of AR-M 1000390 hydrochloride within cells and tissues are crucial for its biological activity. The compound is brain-penetrant following systemic administration, indicating its ability to cross the blood-brain barrier . This property is essential for its potential therapeutic applications in modulating pain perception and other central nervous system functions. Additionally, the compound’s interaction with L-type calcium channels in pancreatic β-cells suggests its distribution within endocrine tissues . These transport and distribution properties are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of AR-M 1000390 hydrochloride plays a significant role in its activity and function. The compound’s interaction with δ-opioid receptors and L-type calcium channels suggests its localization within the plasma membrane and intracellular compartments involved in calcium signaling . These interactions are crucial for its effects on insulin secretion and pain modulation. Understanding the subcellular localization of AR-M 1000390 hydrochloride provides insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AR-M 1000390 hydrochloride involves the reaction of N,N-diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide with hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for AR-M 1000390 hydrochloride are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with scaled-up reaction vessels and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: AR-M 1000390 Hydrochlorid unterliegt aufgrund des Vorhandenseins der Benzamid- und Piperidin-Einheiten hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Nukleophile. Die Bedingungen umfassen typischerweise Lösungsmittel wie Dimethylsulfoxid oder Wasser und kontrollierte Temperaturen.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktionsreaktionen: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise unter wasserfreien Bedingungen verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Benzamide ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Piperidinring verändern können .

Wissenschaftliche Forschungsanwendungen

AR-M 1000390 Hydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Delta-Opioidrezeptor-Agonisten verwendet.

Biologie: Es trägt zum Verständnis der Rolle von Delta-Opioidrezeptoren bei der Schmerzmodulation und anderen physiologischen Prozessen bei.

Medizin: Forschungen mit AR-M 1000390 Hydrochlorid tragen zur Entwicklung neuer Analgetika und Behandlungen zur Schmerztherapie bei.

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung und Prüfung neuer Medikamente verwendet, die auf Opioidrezeptoren abzielen .

Wirkmechanismus

AR-M 1000390 Hydrochlorid entfaltet seine Wirkung durch selektive Bindung an Delta-Opioidrezeptoren. Diese Bindung aktiviert den Rezeptor, was zu einer Kaskade von intrazellulären Signalereignissen führt, die zu analgetischen Wirkungen führen. Die Verbindung löst keine akute Desensibilisierung aus, was sie zu einem wertvollen Werkzeug für die Untersuchung der nachhaltigen Rezeptoraktivierung macht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

SNC 80: Ein weiterer Delta-Opioidrezeptor-Agonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Cyclizin: Teilt einige strukturelle Ähnlichkeiten, zielt aber auf verschiedene Rezeptoren ab.

Cyproheptadin: Ähnlich in der Struktur, aber für verschiedene therapeutische Zwecke verwendet

Einzigartigkeit: AR-M 1000390 Hydrochlorid ist einzigartig aufgrund seiner niedrig-internalisierenden Eigenschaft und der selektiven Aktivierung von Delta-Opioidrezeptoren, ohne akute Desensibilisierung zu verursachen. Dies macht es besonders nützlich für Langzeitstudien der Delta-Opioidrezeptorfunktion und potenzieller therapeutischer Anwendungen .

Biologische Aktivität

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride (NDIPMB-HCl) is a synthetic compound characterized by its high selectivity and potency as a delta opioid receptor agonist. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NDIPMB-HCl is derived from SNC-80, with modifications that enhance its binding affinity to delta opioid receptors. Its chemical formula is and has a molecular weight of 384.95 g/mol. The compound exhibits an IC50 value of 0.87 nM for delta opioid receptors, indicating its high potency. Its selectivity ratios are particularly notable: mu/delta = 4370 and kappa/delta = 8590, suggesting minimal interaction with mu and kappa receptors compared to delta receptors .

While specific mechanisms of action for NDIPMB-HCl remain to be fully elucidated, it is known to interact with delta opioid receptors in a manner similar to SNC-80. The presence of the piperidine ring and the amide group in its structure likely contributes to its biological activity. Research indicates that NDIPMB-HCl does not significantly internalize within cells, which may reduce side effects typically associated with receptor desensitization or downregulation .

Selectivity and Potency

NDIPMB-HCl's selectivity for delta opioid receptors makes it a promising candidate for pain management therapies. The following table summarizes the potency and selectivity of NDIPMB-HCl compared to other related compounds:

| Compound Name | Structure Similarity | Selectivity Profile | Potency (IC50) |

|---|---|---|---|

| NDIPMB-HCl | Piperidine-based | High mu/delta ratio | 0.87 nM |

| SNC-80 | Piperazine-based | High mu/delta ratio | 0.9 nM |

| ARM-390 | Olefinic piperidine | Delta selective | 1.5 nM |

| U69,593 | Kappa selective | Kappa selective | 0.5 nM |

This table highlights NDIPMB-HCl's exceptional selectivity for delta receptors compared to other compounds, reinforcing its potential therapeutic applications.

Oral Bioavailability

Another significant aspect of NDIPMB-HCl is its oral bioavailability, which allows for effective absorption through the digestive system. This characteristic is advantageous for patient compliance as oral administration is generally preferred over injections.

Case Studies and Research Findings

Research on NDIPMB-HCl has primarily focused on its role as a delta opioid receptor agonist. A study conducted by demonstrated that this compound exhibits full agonist activity at delta receptors, which could lead to effective pain relief with potentially fewer side effects than traditional opioids.

In vitro studies have shown that NDIPMB-HCl interacts specifically with delta opioid receptors without causing significant internalization or desensitization. This finding suggests that the compound may maintain efficacy over prolonged use without the common drawbacks associated with non-selective opioid drugs .

Eigenschaften

IUPAC Name |

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXTZCLQEGSAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.